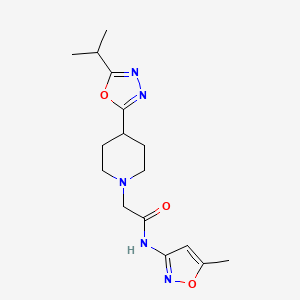![molecular formula C10H12BrClFN B2631695 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride CAS No. 2470438-20-9](/img/structure/B2631695.png)
3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride” is a chemical compound with the CAS Number: 2470438-20-9 . It has a molecular weight of 280.57 . The IUPAC name for this compound is 3-(4-bromo-2-fluorobenzyl)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride” is 1S/C10H11BrFN.ClH/c11-9-2-1-8 (10 (12)4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H . This code provides a specific representation of the molecular structure.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Compounds containing bromo, fluoro, and azetidine units, similar to "3-[(4-Bromo-2-fluorophenyl)methyl]azetidine; hydrochloride", are often pivotal intermediates in the synthesis of biologically active molecules. For example, the synthesis of 2-Fluoro-4-bromobiphenyl is crucial for manufacturing non-steroidal anti-inflammatory drugs, highlighting the importance of fluorine and bromine substituents in medicinal chemistry for enhancing biological activity and metabolic stability of pharmaceuticals (Qiu et al., 2009).
Fluorinated Compounds in Drug Design
The incorporation of fluorine into drug molecules, as would be facilitated by fluorinated intermediates like our compound of interest, plays a significant role in drug design due to the unique properties of fluorine. Fluorine's small size and high electronegativity can significantly affect the binding affinity, metabolic stability, and membrane permeability of pharmaceuticals. For instance, the review on the structure-activity relationship of various functional groups, including fluoro, in anticancer compounds underscores the impact of fluorination on enhancing antiproliferative activities (Liew et al., 2020).
Development of Chemosensors
Fluorinated compounds are also essential in developing chemosensors due to their ability to interact selectively with various analytes, including metal ions and organic molecules. This is demonstrated in research on 4-Methyl-2,6-diformylphenol-based chemosensors, indicating that modifications, potentially akin to those involving our subject compound, could yield new sensors with high selectivity and sensitivity (Roy, 2021).
Antimicrobial and Antitumor Applications
Further, the structural features present in "3-[(4-Bromo-2-fluorophenyl)methyl]azetidine; hydrochloride" may find applications in the synthesis of antimicrobial and antitumor agents. The design and synthesis of fluoroquinolones, a class of potent antibacterial agents, exemplify how specific fluorinated intermediates contribute to creating effective drugs against various bacterial infections (da Silva et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methyl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMGMVBRZFPWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=C(C=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

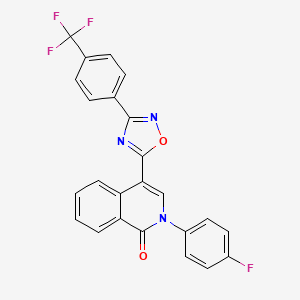
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2631617.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)
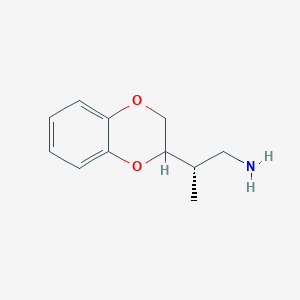
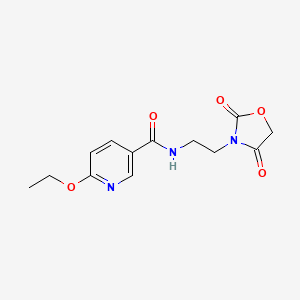
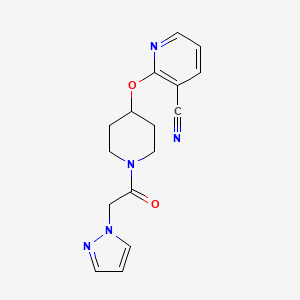
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)
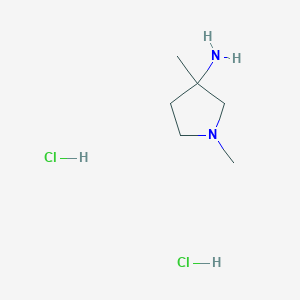
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)
![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)

